3,4-dihydro-4-oxo-2h-1-benzopyran-2-carboxylic acid

Enantioselective synthesis Chiral building block Asymmetric hydrogenation

3,4-Dihydro-4-oxo-2H-1-benzopyran-2-carboxylic acid (CAS 51048-00-1), also designated 4-oxochroman-2-carboxylic acid or 4-oxochromane-2-carboxylic acid, is a heterocyclic small molecule (C₁₀H₈O₄, MW 192.17) belonging to the chromanone class. It features a 2,3-dihydro-4H-1-benzopyran-4-one core bearing a carboxylic acid at the C2 position.

Molecular Formula C10H8O4
Molecular Weight 192.17
CAS No. 51048-00-1
Cat. No. B2710689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dihydro-4-oxo-2h-1-benzopyran-2-carboxylic acid
CAS51048-00-1
Molecular FormulaC10H8O4
Molecular Weight192.17
Structural Identifiers
SMILESC1C(OC2=CC=CC=C2C1=O)C(=O)O
InChIInChI=1S/C10H8O4/c11-7-5-9(10(12)13)14-8-4-2-1-3-6(7)8/h1-4,9H,5H2,(H,12,13)
InChIKeyUMRVOGNEHRFSJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dihydro-4-oxo-2H-1-benzopyran-2-carboxylic acid (CAS 51048-00-1): Core Scaffold Identity and Procurement-Relevant Classification


3,4-Dihydro-4-oxo-2H-1-benzopyran-2-carboxylic acid (CAS 51048-00-1), also designated 4-oxochroman-2-carboxylic acid or 4-oxochromane-2-carboxylic acid, is a heterocyclic small molecule (C₁₀H₈O₄, MW 192.17) belonging to the chromanone class . It features a 2,3-dihydro-4H-1-benzopyran-4-one core bearing a carboxylic acid at the C2 position. This scaffold occupies a strategically important intermediate oxidation state between the fully unsaturated chromone (4-oxo-4H-1-benzopyran) and the fully saturated chroman systems, endowing it with a chiral center at C2 that is absent in the planar chromone-2-carboxylic acid analog (CAS 4940-39-0) [1]. Commercially available at ≥95% purity with storage recommended in cool, dry conditions, this compound serves as a versatile chiral building block for pharmaceutical intermediate synthesis, particularly in aldose reductase inhibitor programs .

Why 3,4-Dihydro-4-oxo-2H-1-benzopyran-2-carboxylic acid Cannot Be Replaced by Chromone-2-carboxylic acid or Chroman-2-carboxylic acid in Chiral Synthesis


The 3,4-dihydro-4-oxo-2H-1-benzopyran-2-carboxylic acid scaffold cannot be generically substituted by its closest structural analogs—chromone-2-carboxylic acid (CAS 4940-39-0) or chroman-2-carboxylic acid (CAS 51939-71-0)—because the C2 chiral center and the C4 ketone in the partially saturated ring jointly confer reactivity and stereochemical properties that neither the fully unsaturated (achiral, planar) nor the fully saturated (lacking the 4-oxo handle) congeners can replicate [1]. The C4 carbonyl is essential for spirohydantoin formation at the 4-position, a transformation inaccessible from chroman-2-carboxylic acid, while the sp³-hybridized C2 enables enantioselective synthesis of optically pure drug intermediates—a capability fundamentally absent in chromone-2-carboxylic acid [2]. The quantitative evidence below demonstrates that substitution with the wrong oxidation-state analog results in loss of chiral induction, loss of the spirocyclization handle, or both.

Quantitative Differentiation Evidence: 3,4-Dihydro-4-oxo-2H-1-benzopyran-2-carboxylic acid vs. Closest Analogs


Chiral Center at C2 Enables Enantioselective Synthesis—Absent in Chromone-2-carboxylic acid

The target compound possesses a stereogenic center at C2 (sp³ carbon), making it a chiral scaffold amenable to enantioselective transformations. In contrast, chromone-2-carboxylic acid (CAS 4940-39-0) is achiral due to the sp²-hybridized C2 in the chromone ring, precluding any enantioselective application [1]. Rh-catalyzed asymmetric hydrogenation of chromone-2-carboxylic acids produces chiral chromanone-2-carboxylic acids (i.e., the target scaffold) with up to 97% yield and 99% enantiomeric excess (ee), and catalyst turnover numbers reaching 10,000 TON [1]. The (S)-enantiomer of the 6-fluoro derivative has been confirmed by X-ray crystallography to adopt an envelope conformation with the asymmetric C2 atom in the flap position [2].

Enantioselective synthesis Chiral building block Asymmetric hydrogenation

C4 Ketone Enables Spirohydantoin Formation—A Transformation Inaccessible from Chroman-2-carboxylic acid

The 4-oxo group of the chromanone scaffold is the essential functional handle for constructing spirohydantoin rings at the C4 position via Bucherer-Bergs reaction with cyanide and ammonium carbonate. This transformation is the key step in synthesizing fidarestat-class aldose reductase inhibitors [1]. Chroman-2-carboxylic acid (CAS 51939-71-0), lacking the 4-oxo group, cannot undergo this spirocyclization. Chromone-2-carboxylic acid (CAS 4940-39-0) retains the 4-oxo group but lacks the saturated C2-C3 bond required for the spiro center geometry. The (S)-6-fluoro-4-oxochroman-2-carboxylic acid has been explicitly demonstrated as the key intermediate for fidarestat, which shows strong aldose reductase inhibition [2]. Spirohydantoins derived from this scaffold class have been shown to be more potent in vivo than all known carboxylic acid-type aldose reductase inhibitors [3].

Aldose reductase inhibitor Spirohydantoin synthesis Diabetic complications

MAO Inhibition Selectivity: Structural Basis for Why Chromone-2-carboxylic acid Fails While the Chromanone Scaffold Class Diverges

A direct head-to-head study evaluated chromone-2-carboxylic acid and chromone-3-carboxylic acid as human MAO-A and MAO-B inhibitors. Chromone-2-carboxylic acid was 'almost inactive' against both MAO isoforms, whereas chromone-3-carboxylic acid was a potent and selective hMAO-B inhibitor [1]. Although the target compound (chromanone-2-carboxylic acid) was not directly tested in this study, the data establish a critical class-level principle: the position of the carboxylic acid on the benzopyran ring and the oxidation state of the heterocycle dramatically dictate biological activity [1]. Docking experiments revealed that the 2-carboxylic acid isomer cannot productively occupy the MAO active site, while the 3-carboxylic acid isomer achieves high-affinity binding [1]. This positional and oxidation-state sensitivity provides a clear rationale for selecting the specific 2-carboxylic acid chromanone scaffold when the research objective requires a carboxylic acid handle at C2 with the 3,4-dihydro-4-oxo oxidation state—a combination neither chromone-2-carboxylic acid (wrong oxidation state) nor chromone-3-carboxylic acid (wrong position) can provide.

Monoamine oxidase inhibition Neurodegeneration Isomer selectivity

Crystallographically Confirmed Envelope Conformation of the Dihydropyranone Ring—Structural Rigidity Differentiator vs. Planar Chromone

Single-crystal X-ray diffraction of 6-fluoro-4-oxochroman-2-carboxylic acid (the 6-fluoro derivative of the target scaffold) reveals that the dihydropyranone ring adopts an envelope conformation with the asymmetric C2 atom occupying the flap position [1]. The compound crystallizes in the orthorhombic space group P2₁2₁2₁ with unit cell parameters a = 5.3472 Å, b = 12.748 Å, c = 12.785 Å, V = 871.5 ų, Z = 4, refined to R = 0.027 at 113 K [1]. In contrast, chromone-2-carboxylic acid (CAS 4940-39-0) adopts a planar or near-planar conformation due to conjugation across the chromone ring system [2]. This conformational difference has direct consequences for molecular recognition: the non-planar envelope conformation presents the C2 carboxylic acid in a distinct spatial orientation compared to the planar chromone, which affects hydrogen-bonding geometry and target binding. The crystal packing is stabilized by O—H⋯O hydrogen bonds and C—H⋯π interactions forming zigzag chains along [100] [1].

X-ray crystallography Conformational analysis Solid-state structure

Physicochemical Property Differentiation: MW, pKa, Solubility, and Thermal Stability vs. Chromone-2-carboxylic acid

The target compound and chromone-2-carboxylic acid exhibit distinct physicochemical profiles that affect handling, formulation, and analytical method development. The target compound has a molecular weight of 192.17 g/mol, predicted pKa of 2.69±0.20, predicted boiling point of 416.8±45.0 °C, and predicted density of 1.412±0.06 g/cm³ . Chromone-2-carboxylic acid (CAS 4940-39-0) has MW 190.15 g/mol, a measured melting point of 260 °C (decomposition), boiling point of 337 °C at 760 mmHg, and is sparingly soluble in water with DMSO solubility of 38 mg/mL at 25 °C . The two additional hydrogen atoms in the target compound (C₁₀H₈O₄ vs. C₁₀H₆O₄) contribute to a higher molecular weight, lower density, and higher predicted boiling point, reflecting different intermolecular interaction profiles. The lower pKa of the target compound (2.69 vs. typical carboxylic acid pKa ~4-5) indicates that the 4-oxo group exerts a significant electron-withdrawing effect, which must be considered during extraction, chromatography, and salt-formation protocols.

Physicochemical properties Formulation Analytical method development

High-Value Application Scenarios for 3,4-Dihydro-4-oxo-2H-1-benzopyran-2-carboxylic acid Based on Verified Differentiation Evidence


Enantioselective Synthesis of Spirohydantoin Aldose Reductase Inhibitors (e.g., Fidarestat Program)

This compound is the mandatory chiral starting material for constructing the spirohydantoin ring at C4 via Bucherer-Bergs reaction. The (S)-6-fluoro derivative has been explicitly validated as the key intermediate for fidarestat synthesis, demonstrating strong aldose reductase inhibition [1]. The 4-oxo group is indispensable for spirocyclization; replacement with chroman-2-carboxylic acid (no 4-oxo) renders the synthesis impossible. Procurement of the enantiopure (S)-form or racemic form for resolution is essential for programs targeting diabetic complication therapies .

Chiral Building Block for 5-HT1A Agonists (Repinotan) and β-Blockers (Nebivolol) Synthesis

Chromanone-2-carboxylates and their reduced chroman-2-carboxylate counterparts are established building blocks for synthesizing repinotan (5-HT1A receptor agonist), nebivolol (β1-adrenergic blocker), and fidarestat [1]. The target compound's C2 chirality, established through Rh-catalyzed enantioselective hydrogenation in up to 99% ee, provides a direct entry to these therapeutically important scaffolds. Chromone-2-carboxylic acid cannot serve this role because it lacks the C2 chiral center .

Fragment-Based Drug Discovery Targeting Keap1-Nrf2 Protein-Protein Interaction

The structurally related 4-oxo-4H-1-benzopyran-2-carboxylic acid (chromone form) has been co-crystallized with the Keap1 Kelch domain (PDB 5WHO, resolution 2.23 Å) and identified as a validated fragment hit [1]. The target compound, bearing the partially saturated chromanone scaffold, offers a conformationally distinct alternative for fragment elaboration with the advantage of C2 chirality for subsequent stereochemically defined optimization. The non-planar envelope conformation provides different vectors for fragment growth compared to the planar chromone fragment .

Synthesis of 2-(1,2,4-Oxadiazol-5-yl)-2,3-dihydro-4H-chromen-4-ones via CDI-Mediated Cyclocondensation

Substituted 4-oxochromane-2-carboxylic acids undergo CDI-mediated cyclocondensation with amidoximes to produce 2-oxadiazolylchromanones decorated with two pharmacophores (2,3-dihydro-4H-chromen-4-one and 1,2,4-oxadiazole) that are in high demand in drug discovery [1]. This synthetic methodology specifically requires the 4-oxochromane-2-carboxylic acid scaffold; neither chromone-2-carboxylic acid nor chroman-2-carboxylic acid can serve as a direct substitute for this transformation [1].

Quote Request

Request a Quote for 3,4-dihydro-4-oxo-2h-1-benzopyran-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.